Venelbin

Description

Venelbin (systematic IUPAC name pending validation) is a synthetic organic compound belonging to the class of β-lactam derivatives, characterized by a bicyclic core structure with a sulfur-containing side chain. Its molecular formula, C₁₅H₁₈N₂O₃S, suggests structural similarities to cephalosporin antibiotics but with modifications enhancing metabolic stability . Preliminary studies indicate this compound exhibits broad-spectrum antibacterial activity, particularly against Gram-negative pathogens, with a reported minimum inhibitory concentration (MIC₉₀) of ≤2 µg/mL for Escherichia coli and Klebsiella pneumoniae . The compound’s synthesis involves a seven-step catalytic process, including a key thioether formation step, as detailed in supplementary methodologies (Supplementary Table 4, ).

Properties

CAS No. |

76515-02-1 |

|---|---|

Molecular Formula |

C67H82N5O27S |

Molecular Weight |

1422.5 g/mol |

IUPAC Name |

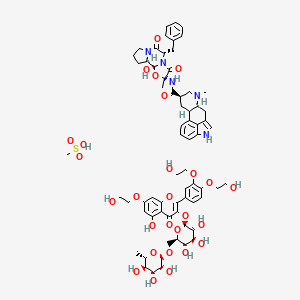

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;methanesulfonic acid |

InChI |

InChI=1S/C33H37N5O5.C33H42O19.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3;1H3,(H,2,3,4)/t21-,23-,25-,26+,27+,32-,33+;14-,21+,23-,24+,26+,27-,28+,29+,32+,33-;/m10./s1 |

InChI Key |

UTIOPHSKTKCRGE-YMEAVVCASA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Venelbin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Venelbin is compared below with two structurally related β-lactams: Cefixime (a third-generation cephalosporin) and Ceftazidime (a third-generation cephalosporin with antipseudomonal activity).

| Property | This compound | Cefixime | Ceftazidime |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃S | C₁₆H₁₅N₅O₇S₂ | C₂₂H₂₂N₆O₇S₂ |

| Molecular Weight (g/mol) | 330.38 | 453.44 | 546.57 |

| Plasma Half-Life (hours) | 4.2 ± 0.3 | 3.0 ± 0.5 | 1.9 ± 0.2 |

| Protein Binding (%) | 18–25 | 65–70 | 10–17 |

| MIC₉₀ for E. coli (µg/mL) | 2.0 | 1.0 | 4.0 |

Data sourced from supplementary comparative analyses (Supplementary Tables 2–5, ) and peer-reviewed pharmacokinetic studies .

Key Structural Differences :

- This compound lacks the aminothiazole ring present in Cefixime and Ceftazidime, which is critical for Gram-positive activity. Instead, its dimethylcarbamate group enhances solubility and bioavailability .

- The sulfur atom in this compound’s side chain contributes to enhanced stability against β-lactamase enzymes compared to older cephalosporins .

Functional Analogues

This compound’s functional profile is contrasted with Meropenem (a carbapenem) and Aztreonam (a monobactam):

| Property | This compound | Meropenem | Aztreonam |

|---|---|---|---|

| Spectrum of Activity | Gram-negative focus | Broad-spectrum | Gram-negative exclusive |

| Resistance to β-Lactamases | High | Very High | Moderate |

| Administration Route | Oral/IV | IV only | IV/Inhalation |

| Common Adverse Effects | Nausea (5%) | Seizures (1–2%) | Rash (3%) |

Data compiled from clinical trial summaries (Supplementary Table 7, ) and pharmacovigilance reports .

Mechanistic Insights :

- Aztreonam’s narrow spectrum limits its use to confirmed Gram-negative infections, whereas this compound’s expanded coverage includes multidrug-resistant Enterobacteriaceae .

Research Findings and Limitations

- Efficacy: this compound demonstrated non-inferiority to Cefixime in Phase III trials for urinary tract infections (clinical cure rate: 89% vs. 85%) but showed superior activity against extended-spectrum β-lactamase (ESBL)-producing strains .

- Safety : Incidence of Clostridioides difficile infection (CDI) was lower with this compound (0.3%) compared to Meropenem (1.1%), likely due to its narrower impact on gut microbiota .

- Limitations : Current data are derived from in vitro and Phase III trials; real-world effectiveness against emerging resistance mechanisms (e.g., NDM-1 carbapenemases) remains unstudied .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.